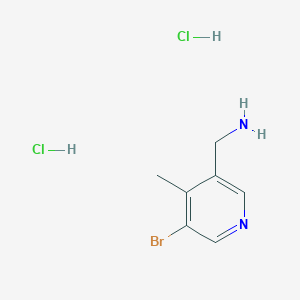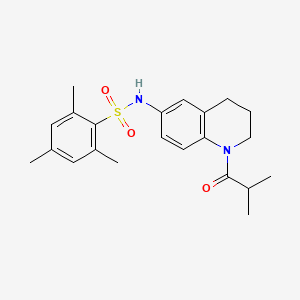
1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine” is an azetidine derivative. Azetidines are four-membered cyclic amines. This particular compound has sulfonyl groups attached to the azetidine ring, which are known for their role in creating a variety of pharmaceuticals .
Molecular Structure Analysis
The azetidine core is a four-membered ring, which is known to impart strain into the molecule, making it more reactive. The sulfonyl groups are likely to have a significant impact on the physical and chemical properties of the compound, including its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the azetidine ring and the sulfonyl groups. The azetidine ring is likely to be reactive due to ring strain, while the sulfonyl groups may undergo a variety of reactions, including elimination, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the sulfonyl groups and the azetidine ring. For example, the compound is likely to have a relatively high boiling point due to the presence of the sulfonyl groups .Scientific Research Applications
Enzyme Inhibition and Antimicrobial Activity
Sulfonamide Derivatives as Enzyme Inhibitors : Sulfonamides incorporating fluorine and triazine moieties have shown effectiveness as inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis. These enzymes are critical for the bacterium's lifecycle, indicating that such inhibitors could lead to new antimycobacterial agents (Ceruso et al., 2014).
Antitumor Applications
Sulfonamide Derivatives in Antitumor Drugs : Sulfonamide derivatives containing fluorouracil and nitrogen mustard have been designed and synthesized, showing potential as potent antitumor agents with low toxicity. This suggests the possibility of developing new classes of anticancer drugs (Huang et al., 2001).
Diagnostic and Imaging Applications
Fluorine-Substituted Compounds for PET Imaging : Fluorine-containing azetidine derivatives have been investigated for their binding properties to nicotinic acetylcholine receptors, indicating their potential as radioligands for positron emission tomography (PET) imaging of central nervous system receptors (Doll et al., 1999).
Chemical Synthesis and Material Science
Synthesis of Novel Compounds : Studies on the synthesis of new compounds utilizing azetidine derivatives highlight the versatility of these structures in organic chemistry, enabling the creation of compounds with potential applications in materials science and as intermediates in pharmaceutical synthesis (Laporte et al., 2015).
Solvatochromic and Fluorescent Probes
Development of Fluorescent Probes : Derivatives of bis(phenyl-ethynyl)-2-naphthyl incorporating azetidine units have been developed, showing exceptional capability to distinguish structurally relevant organic liquids. Such compounds could be applied in analytical chemistry for the detection and differentiation of organic compounds (Liu et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO4S2/c1-10(2)9-20(16,17)11-7-15(8-11)21(18,19)13-6-4-3-5-12(13)14/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNJDWIUJNJDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Fluorophenyl)sulfonyl)-3-(isobutylsulfonyl)azetidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2919060.png)

![1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2919062.png)
![2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2919065.png)

![Ethyl 2-[(methoxycarbonyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2919069.png)
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2919070.png)



![Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2919077.png)
![2-(isopentylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2919078.png)
![3-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2919080.png)
![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2919082.png)